molecular formula C7H11N5O2 B6281709 (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid CAS No. 1492903-89-5

(2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid

Cat. No. B6281709
CAS RN: 1492903-89-5
M. Wt: 197.2
InChI Key:
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Description

(2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid, also known as MPTPC, is a novel organic compound with a wide range of applications in the field of organic chemistry. It is a member of the pyrrolidine family of compounds and is characterized by its highly reactive nature. MPTPC has been used extensively in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in a variety of in vitro and in vivo studies to investigate its potential biochemical and physiological effects.

Scientific Research Applications

(2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid has been widely used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in a variety of in vitro and in vivo studies to investigate its potential biochemical and physiological effects. Additionally, (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid has been used in the synthesis of novel polymers and materials with potential applications in the fields of nanotechnology and biotechnology.

Mechanism of Action

The mechanism of action of (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid is still not fully understood. However, it is believed that the compound acts as a proton shuttle, transferring protons from one molecule to another. This allows the compound to interact with various molecules and enzymes, which can lead to a variety of biochemical and physiological effects. Additionally, it is believed that the compound can act as a catalyst for the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid are still being studied. However, it is believed that the compound can interact with various molecules and enzymes, leading to a variety of effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose, which could potentially lead to anti-diabetic effects. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, which could potentially be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid in laboratory experiments include its high reactivity and the fact that it is relatively easy to synthesize. Additionally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, there are also some limitations to using (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid in laboratory experiments. For example, the compound is highly reactive and can be toxic if not handled properly. Additionally, the compound can react with other compounds and can produce unwanted side-products.

Future Directions

There are a number of potential future directions for the use of (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid. For example, it could be used in the development of novel drugs or agrochemicals. Additionally, it could be used in the synthesis of novel polymers and materials with potential applications in the fields of nanotechnology and biotechnology. Finally, further research is needed to better understand the biochemical and physiological effects of (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid and to develop more effective and safe methods of using it in laboratory experiments.

Synthesis Methods

(2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid can be synthesized by a variety of methods. The most common method involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with 2-chloropyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the desired product in high yields and is relatively simple to perform. Other methods for the synthesis of (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid include the reaction of 1-methyl-1H-1,2,3,4-tetrazole with 2-hydroxyethylpyrrolidine in the presence of a base, or the reaction of 1-methyl-1H-1,2,3,4-tetrazole with 2-methylpyrrolidine in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-proline", "methyl iodide", "sodium azide", "sodium hydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: L-proline is reacted with methyl iodide in the presence of sodium hydride to form N-methyl-L-proline methyl ester.", "Step 2: N-methyl-L-proline methyl ester is reacted with sodium azide in acetic anhydride to form (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid methyl ester.", "Step 3: (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid methyl ester is hydrolyzed with sodium hydroxide to form (2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid.", "Step 4: The product is purified by precipitation with hydrochloric acid and recrystallization from diethyl ether and water." ] }

CAS RN

1492903-89-5

Product Name

(2S)-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid

Molecular Formula

C7H11N5O2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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